Ethyl 3-(bromomethyl)picolinate
CAS No.: 301666-61-5
Cat. No.: VC7330225
Molecular Formula: C9H10BrNO2
Molecular Weight: 244.088
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 301666-61-5 |
---|---|
Molecular Formula | C9H10BrNO2 |
Molecular Weight | 244.088 |
IUPAC Name | ethyl 3-(bromomethyl)pyridine-2-carboxylate |
Standard InChI | InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-7(6-10)4-3-5-11-8/h3-5H,2,6H2,1H3 |
Standard InChI Key | OYZLMPCMWIONLS-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C=CC=N1)CBr |
Introduction
Chemical and Physical Properties
Ethyl 3-(bromomethyl)picolinate belongs to the class of picolinic acid derivatives. Its structure combines aromaticity from the pyridine ring with the electrophilic reactivity of the bromomethyl substituent. Key physicochemical properties include:
Structural and Computational Characteristics
The compound’s IUPAC name, ethyl 3-(bromomethyl)pyridine-2-carboxylate, reflects its functional groups. Computational analyses reveal a LogP value of 2.07, indicating moderate lipophilicity, which influences its solubility and reactivity in organic media . The polar surface area (39 Ų) and hydrogen bond acceptor count (2) further underscore its potential interactions in biological systems .
Table 1: Key Physical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 244.088 g/mol | |
LogP | 2.07 | |
Rotatable Bonds | 4 | |
Polar Surface Area | 39 Ų |
Synthesis and Manufacturing
Bromination of Ethyl Picolinate
The most common synthesis route involves the radical bromination of ethyl picolinate using -bromosuccinimide (NBS) as the brominating agent. This reaction proceeds under reflux conditions in a solvent such as carbon tetrachloride, with azobisisobutyronitrile (AIBN) initiating the radical chain mechanism.
The reaction typically achieves moderate to high yields (60–80%), with purity levels exceeding 95% after recrystallization or column chromatography .
Industrial-Scale Production
Commercial suppliers utilize scalable adaptations of this method. For example, Angel Pharmatech Ltd. offers the compound at 95% purity, with lead times of 20 days for 1 g batches priced at $521 . Larger-scale production (5 g) by StruChem CO., LTD costs $2,016, reflecting economies of scale .
Supplier | Purity (%) | Quantity | Price ($) | Lead Time |
---|---|---|---|---|
Angel Pharmatech Ltd. | 95 | 1 g | 521 | 20 days |
BLD Pharmatech Co. | 95 | 1 g | 474 | 30 days |
StruChem CO., LTD | 95 | 5 g | 2,016 | 40 days |
Applications in Organic Synthesis
Nucleophilic Substitution Reactions
Comparative Analysis with Analogues
Methyl 3-(Bromomethyl)picolinate
The methyl ester analogue (CAS: 116986-09-5) exhibits similar reactivity but lower lipophilicity (LogP ≈ 1.8), affecting its pharmacokinetic profile in drug design .
Ethyl 5-Bromo-3-(bromomethyl)picolinate
This derivative (CAS: 2222136-37-8) introduces a second bromine atom, enhancing electrophilicity but increasing synthetic complexity and hazard potential .
Future Directions and Research Opportunities
Green Chemistry Approaches
Developing solvent-free bromination or catalytic methods using -based oxidants could reduce environmental impact.
Bioconjugation Strategies
Exploiting the bromomethyl group for protein labeling or antibody-drug conjugate synthesis offers avenues in targeted therapy.
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